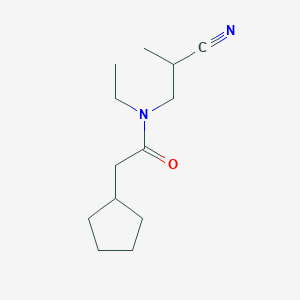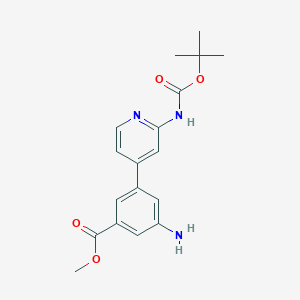
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester group, an amino group, and a tert-butoxycarbonyl-protected amino group attached to a pyridine ring. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzoate ester: The benzoic acid derivative is esterified using methanol and an acid catalyst.
Introduction of the amino group: The ester is then subjected to nitration followed by reduction to introduce the amino group.
Pyridine ring functionalization: The pyridine ring is functionalized with the tert-butoxycarbonyl-protected amino group through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Acidic or basic hydrolysis conditions can be employed for ester hydrolysis.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and carboxylic acids, depending on the specific reaction conditions used.
科学的研究の応用
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Medicine: The compound is a potential precursor for the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate involves its interaction with specific molecular targets. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The tert-butoxycarbonyl group provides protection during synthetic transformations, ensuring the stability of the compound.
類似化合物との比較
Similar Compounds
- Methyl (S)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides a balance between stability and reactivity, making it a versatile compound for research and industrial applications.
特性
分子式 |
C18H21N3O4 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
methyl 3-amino-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoate |
InChI |
InChI=1S/C18H21N3O4/c1-18(2,3)25-17(23)21-15-10-11(5-6-20-15)12-7-13(16(22)24-4)9-14(19)8-12/h5-10H,19H2,1-4H3,(H,20,21,23) |
InChIキー |
XQDRUAGBWCOAKN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


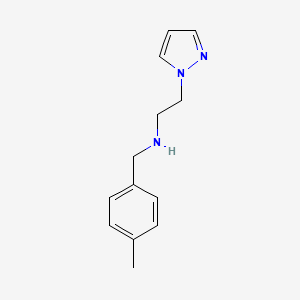
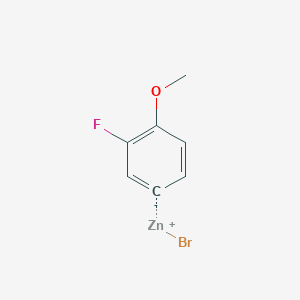




![n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14899155.png)
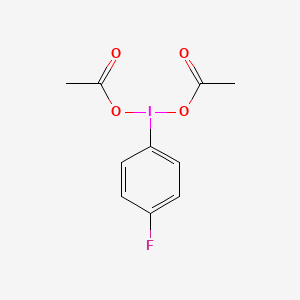
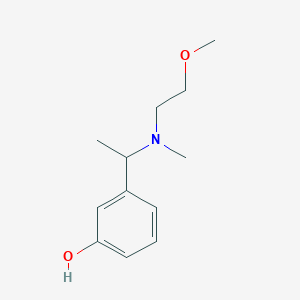
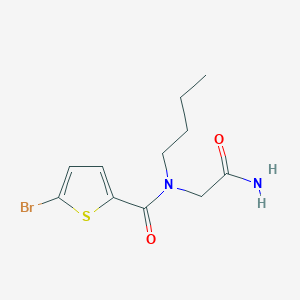

![3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)
